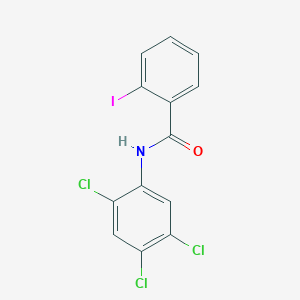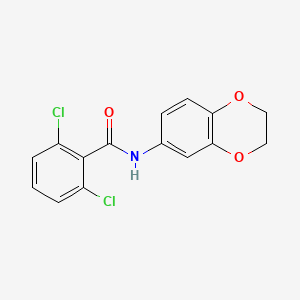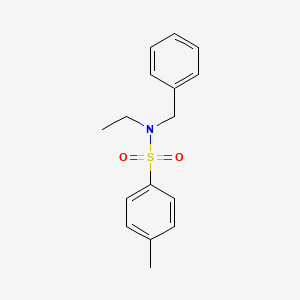![molecular formula C22H19NO3 B14960952 4-[(Diphenylmethyl)carbamoyl]phenyl acetate](/img/structure/B14960952.png)
4-[(Diphenylmethyl)carbamoyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Diphenylmethyl)carbamoyl]phenyl acetate is an organic compound characterized by its unique structure, which includes a phenyl acetate group and a diphenylmethyl carbamoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate typically involves the reaction of diphenylmethylamine with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Diphenylmethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
4-[(Diphenylmethyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Diphenylmethyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are modulated by the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylmethylamine: Shares the diphenylmethyl moiety but lacks the phenyl acetate group.
Phenyl acetate: Contains the phenyl acetate group but lacks the diphenylmethyl carbamoyl moiety.
Carbamazepine: A structurally related compound with similar pharmacological properties.
Uniqueness
4-[(Diphenylmethyl)carbamoyl]phenyl acetate is unique due to its combination of the diphenylmethyl carbamoyl and phenyl acetate groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
[4-(benzhydrylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C22H19NO3/c1-16(24)26-20-14-12-19(13-15-20)22(25)23-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,23,25) |
Clé InChI |
BNLBEKQUFMZROV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960886.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl piperidine-1-carbodithioate](/img/structure/B14960887.png)
![N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B14960907.png)
![3-ethoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960915.png)



![4-[Bis(cyanomethyl)carbamoyl]phenyl acetate](/img/structure/B14960943.png)
![N-[2-methyl-8-oxo-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]isonicotinamide](/img/structure/B14960946.png)
![N-(3,5-dimethylphenyl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}acetamide](/img/structure/B14960950.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960962.png)
